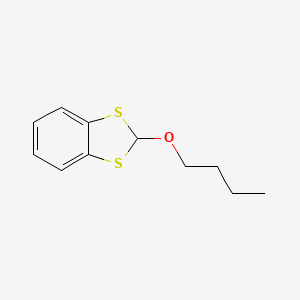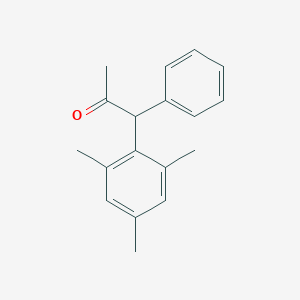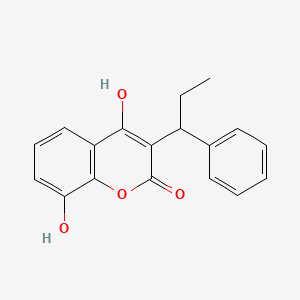
4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its benzopyran structure, which is a common feature in many bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenolic compounds with benzopyran precursors. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the benzopyran ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Aplicaciones Científicas De Investigación
4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: It is studied for its potential antioxidant properties and its effects on various biological systems.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: By inhibiting specific enzymes involved in inflammatory and cancer pathways.
Signal Transduction Modulation: By affecting signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
4,8-Dihydroxy-3-(1-phenylpropyl)-2H-1-benzopyran-2-one can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
- Myricetin
Propiedades
Número CAS |
55789-07-6 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
4,8-dihydroxy-3-(1-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O4/c1-2-12(11-7-4-3-5-8-11)15-16(20)13-9-6-10-14(19)17(13)22-18(15)21/h3-10,12,19-20H,2H2,1H3 |
Clave InChI |
DKNXIPNBVAVYAP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
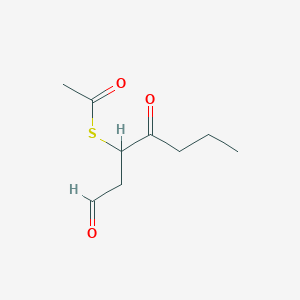
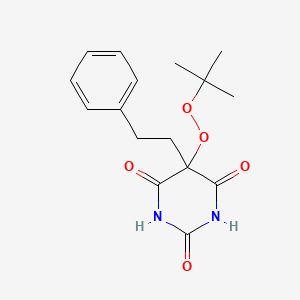






![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
